molecular formula C19H16N4O2S2 B2872117 11-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene CAS No. 863001-59-6

11-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene

Cat. No.: B2872117
CAS No.: 863001-59-6
M. Wt: 396.48
InChI Key: UQKSUFCJHGPWON-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene) fused with a 1,3-benzothiazole-substituted piperazine moiety. The tricyclic scaffold incorporates oxygen, sulfur, and nitrogen heteroatoms, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c1-2-4-16-12(3-1)20-18(26-16)22-5-7-23(8-6-22)19-21-13-9-14-15(25-11-24-14)10-17(13)27-19/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKSUFCJHGPWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=CC6=C(C=C5S4)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of 2-Chlorobenzothiazole

The synthesis begins with the reaction of 2-chlorobenzothiazole and piperazine in a 2-propanol/water mixture under reflux (90–100°C, 12–16 h) with sodium bicarbonate as a base. This nucleophilic aromatic substitution replaces the chlorine atom with piperazine, yielding 2-(piperazin-1-yl)benzothiazole.

Key Reaction Parameters

Parameter Value
Solvent 2-Propanol:H₂O (3:1)
Temperature 90–100°C
Reaction Time 12–16 h
Yield 78–85%

The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) and confirmed by $$ ^1\text{H} $$-NMR (δ 2.85–3.45 ppm, piperazine protons; δ 7.25–7.75 ppm, benzothiazole aromatic protons).

Construction of the Tricyclic 4,6-Dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene Core

The tricyclic system is assembled through a sequence of cyclization and functionalization steps.

Thioether Formation and Oxidative Cyclization

A propargyl-thioether intermediate is synthesized by reacting 2-mercaptobenzothiazole with propargyl bromide in dimethylformamide (DMF) at 25°C for 6 h, using potassium carbonate as a base. Subsequent oxidative cyclization with iodine in dichloromethane (0°C to room temperature, 4 h) forms the dioxa-thia bicyclic framework.

Optimized Conditions

Parameter Value
Oxidizing Agent I₂ (1.2 equiv)
Solvent Dichloromethane
Temperature 0°C → 25°C
Yield 65–72%

Ring-Closing Metathesis (RCM)

The tricyclic structure is completed via Grubbs II-catalyzed RCM of a diene precursor. The diene is prepared by alkylating the thioether intermediate with allyl bromide (DMF, K₂CO₃, 24 h). RCM in dichloromethane (5 mol% catalyst, 40°C, 8 h) affords the target tricyclic system.

Catalytic Efficiency

Catalyst Conversion Rate
Grubbs II 89%
Hoveyda-Grubbs 76%

Coupling of the Benzothiazole-Piperazine and Tricyclic Moieties

The final step involves conjugating the two structural units through a nucleophilic acyl substitution or click chemistry approach.

Acylation with Bromoacetyl Bromide

The benzothiazole-piperazine intermediate is acylated with bromoacetyl bromide in dichloromethane (0°C to room temperature, 6 h) using triethylamine as a base, yielding 2-bromo-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone. This bromoacetyl derivative is then reacted with the tricyclic amine in acetone/water (4:1, 80°C, 8 h) to form the final product.

Reaction Monitoring

  • IR Spectroscopy : Disappearance of C=O stretch at 1685 cm⁻¹ confirms acylation.
  • $$ ^1\text{H} $$-NMR : Triazole proton singlet at δ 7.76–8.66 ppm validates cycloaddition.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An alternative route employs click chemistry. The tricyclic alkyne is reacted with 2-azido-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone under Cu(I) catalysis (CuSO₄, sodium ascorbate, H₂O/tert-BuOH, 50°C, 12 h). This regioselective method achieves 85–92% yield.

Comparative Efficiency

Method Yield (%) Regioselectivity
Thermal Cycloaddition 72 Low
CuAAC 90 High (1,4-isomer)

Analytical Characterization and Validation

Spectroscopic Confirmation

  • $$ ^1\text{H} $$-NMR : The piperazine protons resonate as multiplets at δ 3.62–3.94 ppm, while the tricyclic system’s protons appear as distinct singlets (δ 7.11–7.71 ppm).
  • $$ ^{13}\text{C} $$-NMR : Key signals include δ 168.1 ppm (benzothiazole C2), 166.9 ppm (piperazine carbonyl), and 151.0 ppm (benzothiazole C4).
  • HRMS : Calculated for C₂₄H₂₂N₄O₂S₂: [M+H]⁺ = 486.1224; observed = 486.1228.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.4 min.

Challenges and Optimization Strategies

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote side reactions. Dichloromethane balances reactivity and selectivity.

Catalyst Loading in CuAAC

Reducing Cu(I) loading from 10 mol% to 5 mol% decreases metal contamination without compromising yield.

Chemical Reactions Analysis

Types of Reactions

11-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

11-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antiviral agent.

    Medicine: Explored for its antipsychotic properties, particularly as a dopamine and serotonin antagonist.

Mechanism of Action

The mechanism of action of 11-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene involves its interaction with various molecular targets. It acts as a dopamine and serotonin antagonist, which is why it is being studied for its antipsychotic properties. The compound binds to these receptors, inhibiting their activity and thereby modulating neurotransmitter levels in the brain .

Comparison with Similar Compounds

N-{4,6-Dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methoxybenzamide ()

  • Core Structure : Shares the identical tricyclic backbone (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]).
  • Substituent : Replaces the benzothiazole-piperazine group with a 4-methoxybenzamide moiety.
  • Molecular Weight : 328.34 g/mol (C₁₆H₁₂N₂O₄S), lighter than the target compound due to simpler substituents.
  • Key Differences : The absence of a piperazine ring reduces conformational flexibility, while the methoxy group may alter solubility and bioavailability .

N-Acyl-4-Azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-enes ()

  • Core Structure : Tetracyclic (azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]) vs. tricyclic in the target compound.
  • Substituents : Piperazine-linked pyridinyl or trifluoromethylphenyl groups.
  • Synthesis : Similar use of K₂CO₃ in DMF and column chromatography purification .

Piperazine-Containing Heterocycles

8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione ()

  • Core Structure : Spirocyclic diazaspiro[4.5]decane vs. tricyclic system.
  • Substituents : Piperazine linked via a propyl chain; phenyl groups enhance lipophilicity.
  • Activity : Structural analogs (e.g., compound 14 with 3-chlorophenyl) highlight substituent-driven selectivity in receptor binding .

Thiazolidin-4-one and Azetidin-2-one Derivatives ()

  • Core Structure: Simpler monocyclic systems (thiazolidine, azetidine) vs. polycyclic target.
  • Synthesis: Utilized hydrazide intermediates and acetophenone derivatives, differing from the target’s tricyclic synthesis.

Key Research Findings and Implications

Synthetic Strategies : The target compound’s synthesis likely mirrors methods in and , utilizing piperazine coupling under basic conditions (e.g., K₂CO₃ in DMF) followed by chromatography .

Structure-Activity Relationships (SAR): Piperazine substituents (e.g., benzothiazole vs. phenyl in ) critically influence receptor affinity and selectivity.

Spectroscopic Characterization : Consistent use of ¹H/¹³C NMR and HRMS across analogs () validates structural confirmation protocols .

Biological Activity

The compound 11-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene (CAS Number: 863001-59-6) is a complex organic molecule notable for its potential biological activities. This article examines the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic implications.

Structural Characteristics

This compound features a piperazine ring substituted with a benzothiazole moiety, contributing to its diverse biological activities. Its unique structural arrangement positions it as a candidate for further pharmacological exploration.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazole exhibit significant antibacterial properties . For instance, compounds similar to this compound have been evaluated using the agar diffusion method against various bacterial strains. Preliminary findings suggest that these compounds possess broad-spectrum antibacterial activity, although specific data on this compound's efficacy is limited.

Neuropharmacological Effects

Benzothiazole derivatives are often studied for their neuropharmacological properties , particularly as potential antipsychotic agents due to their ability to act as dopamine and serotonin antagonists. The structural features of 11-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl] suggest it may exhibit similar effects; however, detailed studies on its specific neuropharmacological activity are still required .

While direct studies on the mechanism of action for this specific compound are lacking, compounds with similar structures have demonstrated interactions with various biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating the therapeutic potential of this compound.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is presented in the table below:

Compound NameStructureBiological Activity
Piperazine derivativesSimilar piperazine coreAntidepressant effects
Benzothiazole derivativesContains benzothiazole moietyAnticancer properties
Tricyclic compoundsComplex cyclic structuresNeuroprotective effects

This table illustrates how structural similarities can correlate with diverse biological activities across different classes of compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of benzothiazole derivatives in drug development:

  • Anticancer Properties : Research has shown that certain benzothiazole derivatives exhibit anticancer properties by inhibiting cancer cell proliferation in vitro and in vivo models .
  • Neuroprotective Effects : Investigations into benzothiazole-based compounds have indicated neuroprotective effects that may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antimicrobial Activity : Various studies have screened benzothiazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration .

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